molecular formula C11H13N3O3 B2996514 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid CAS No. 1472731-34-2

6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid

Cat. No. B2996514
CAS RN: 1472731-34-2
M. Wt: 235.243
InChI Key: ZYLSVQMZIDYKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid” is a derivative of picolinic acid . Picolinic acid is a natural compound produced by mammalian cells and has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It is known to help in the absorption of zinc and other trace elements from our gut .


Physical And Chemical Properties Analysis

Picolinic acid is a white solid that is soluble in water . Its molar mass is 123.111 g·mol−1 . The specific physical and chemical properties of “6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid” are not provided in the available resources.

Scientific Research Applications

Coordination Chemistry and Ligand Design

The synthesis and study of hexadentate picolinic acid-based ligands, such as those appended to bispidine structures, have demonstrated their high preorganization for octahedral coordination geometries. These ligands are especially suited for complexing with metal ions like Cu^II, Ni^II, Zn^II, Co^II, and Ga^III due to their structural predisposition for tetragonal symmetries, making them valuable in coordination chemistry and potentially in catalysis and materials science (Comba et al., 2016).

Photophysical Applications

Research on 6-phosphoryl picolinic acids as sensitizers for europium and terbium highlights their utility in creating luminescent materials. The study found that these compounds, once complexed with lanthanide ions, display enhanced luminescence, with specific complexes showing significant quantum yields in aqueous solutions. This suggests their application in designing new luminescent markers or sensors for various analytical purposes (Andres & Chauvin, 2011).

Chemical Synthesis

The exploration of diazepine derivatives, including those related to 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid, has been an area of interest for synthetic chemists. For example, the synthesis of 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine outlines a methodological approach to accessing a range of diazepine compounds, which could be useful in the development of new pharmaceuticals or in materials chemistry (Kato et al., 1995).

Mechanism of Action

Target of Action

The primary targets of 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid are currently unknown. This compound is a derivative of picolinic acid , which has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . .

Biochemical Pathways

The biochemical pathways affected by 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid are currently unknown. Picolinic acid, from which this compound is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is unclear whether this derivative affects the same or different pathways.

Result of Action

The molecular and cellular effects of 6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid’s action are currently unknown. As a derivative of picolinic acid, it may share some of the same effects, such as neuroprotective, immunological, and anti-proliferative activities . .

Future Directions

The team that studied picolinic acid hopes to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of “6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid”.

properties

IUPAC Name

6-(3-oxo-1,4-diazepan-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-10-7-14(6-2-5-12-10)9-4-1-3-8(13-9)11(16)17/h1,3-4H,2,5-7H2,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLSVQMZIDYKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CN(C1)C2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Oxo-1,4-diazepan-1-yl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.